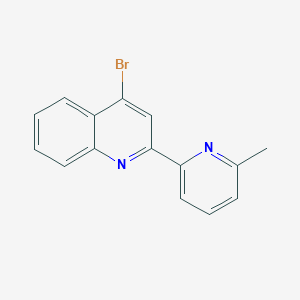
4-Bromo-2-(6-methylpyridin-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(6-methylpyridin-2-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and methylpyridinyl groups in this compound enhances its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(6-methylpyridin-2-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline and 6-methylpyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium carbonate and a solvent like tetrahydrofuran.
Bromination: The final step involves the bromination of the quinoline derivative using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance yield and reduce waste.
化学反应分析
Types of Reactions
4-Bromo-2-(6-methylpyridin-2-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different quinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties.
科学研究应用
4-Bromo-2-(6-methylpyridin-2-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-2-(6-methylpyridin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methylpyridinyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(6-methylpyridin-2-yl)quinoline
- 4-Fluoro-2-(6-methylpyridin-2-yl)quinoline
- 4-Iodo-2-(6-methylpyridin-2-yl)quinoline
Uniqueness
4-Bromo-2-(6-methylpyridin-2-yl)quinoline is unique due to the presence of the bromine atom, which enhances its reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C15H11BrN2 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC 名称 |
4-bromo-2-(6-methylpyridin-2-yl)quinoline |
InChI |
InChI=1S/C15H11BrN2/c1-10-5-4-8-14(17-10)15-9-12(16)11-6-2-3-7-13(11)18-15/h2-9H,1H3 |
InChI 键 |
DWGSSUPSGCLPQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


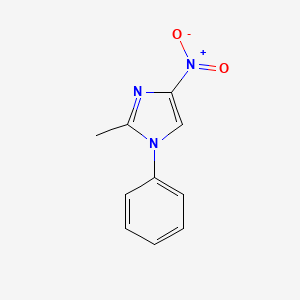
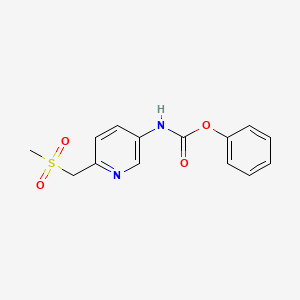

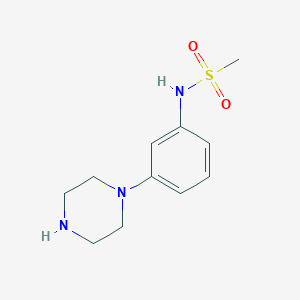
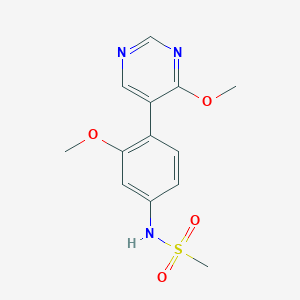
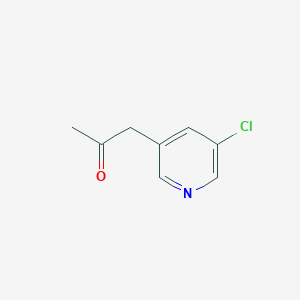



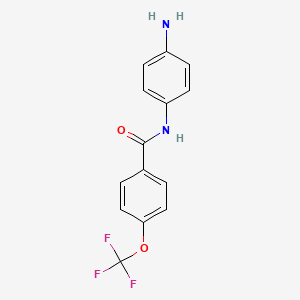
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
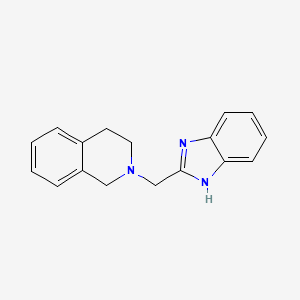

![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
